

Application Notes: The Role of Neodymium-146 in Geological Dating

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Compound of Interest		
Compound Name:	Neodymium-146	
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Introduction

While **Neodymium-146** (146Nd) is not a radiogenic isotope and therefore not directly used for dating geological materials, it plays a critical and indispensable role in the Samarium-Neodymium (Sm-Nd) geochronological system. This system is a powerful tool for dating ancient rocks and meteorites and for tracing the geochemical evolution of the Earth's mantle and crust.[1][2][3] The utility of 146Nd lies in its stability and known isotopic abundance, which allows it to be used as a reference isotope to correct for mass fractionation during mass spectrometric analysis. This correction is essential for obtaining the high-precision measurements of the radiogenic 143Nd/144Nd ratio required for accurate age determination.

Principle of the Sm-Nd Dating Method

The Sm-Nd dating method is based on the alpha decay of the long-lived samarium isotope, ¹⁴⁷Sm, to the stable neodymium isotope, ¹⁴³Nd.[3] The decay equation is as follows:

147
Sm \rightarrow 143 Nd + α (alpha particle)

The extremely long half-life of ¹⁴⁷Sm, approximately 106 billion years, makes this system particularly suitable for dating very old geological formations, including Precambrian rocks and meteorites.[2][4] The age of a rock or mineral can be determined by measuring the present-day concentrations of ¹⁴⁷Sm and ¹⁴³Nd.

The fundamental equation for Sm-Nd dating is:



 $(^{143}Nd)^{144}Nd)$ present = $(^{143}Nd)^{144}Nd)$ initial + $(^{147}Sm)^{144}Nd)$ present * (e λ t - 1)

Where:

- (143Nd/144Nd)present is the measured ratio in the sample today.
- (143Nd/144Nd)initial is the ratio at the time the rock formed (t=0).
- (147Sm/144Nd)present is the measured parent/stable isotope ratio in the sample today.
- λ is the decay constant of ¹⁴⁷Sm.
- t is the age of the sample.

In this equation, the isotope ¹⁴⁴Nd is used for normalization because it is a stable, non-radiogenic neodymium isotope of reasonable abundance.[2][3]

The Role of **Neodymium-146** in Mass Spectrometry

During analysis by Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), isotopes are separated based on their mass-to-charge ratio. However, instrumental effects can cause a predictable bias, known as mass fractionation, where lighter isotopes are measured more efficiently than heavier isotopes. To obtain accurate isotopic ratios, this fractionation must be corrected.

This is where ¹⁴⁶Nd becomes crucial. Since ¹⁴⁶Nd and ¹⁴⁴Nd are both stable and non-radiogenic, their ratio in nature is constant. The internationally accepted value for the ¹⁴⁶Nd/ ¹⁴⁴Nd ratio is approximately 0.7219.[5] By measuring the ¹⁴⁶Nd/¹⁴⁴Nd ratio in the sample and comparing it to the true value, a correction factor can be calculated and applied to the measured ¹⁴³Nd/¹⁴⁴Nd ratio. This normalization ensures the high precision and accuracy required for geochronology.[5]

Applications

The Sm-Nd isotopic system is a cornerstone of geochemistry with several key applications:

• Dating Ancient Rocks: It is highly effective for determining the crystallization ages of ancient igneous and metamorphic rocks, especially those older than a billion years.[1][2] It has been







used to date some of the oldest known rocks on Earth, such as the Acasta Gneiss Complex. [1]

- Petrogenetic Tracing: Because Sm and Nd are rare earth elements (REEs), their behavior
 during geological processes like partial melting and fractional crystallization is well
 understood.[3][6] Nd isotope ratios provide a "fingerprint" of the source material from which a
 magma was derived, helping to distinguish between materials formed from the Earth's
 mantle versus the crust.[3]
- Crustal and Mantle Evolution: The method allows geochemists to model the formation age of continental crust and understand the long-term chemical evolution of the Earth's mantle.[3][7]
- Meteorite and Planetary Science: Sm-Nd dating is vital for determining the ages of meteorites and lunar samples, providing insights into the early history and evolution of the solar system.[2][7]

Quantitative Data for the Sm-Nd System

The following table summarizes the essential quantitative data used in Sm-Nd geochronology.



Parameter	Value	Reference(s)
**Half-life of ¹⁴⁷ Sm (T ₁ / ₂) **	1.06 x 10 ¹¹ years	[4][8]
Decay Constant of ¹⁴⁷ Sm (λ)	6.54 x 10 ⁻¹² a ⁻¹	[7]
Natural Isotopic Abundance of ¹⁴⁷ Sm	~15.0%	[9]
Natural Isotopic Abundance of ¹⁴³ Nd	~12.2%	[2]
Natural Isotopic Abundance of ¹⁴⁴ Nd	~23.8%	[2]
Natural Isotopic Abundance of ¹⁴⁶ Nd	~17.2%	[2]
Standard ¹⁴⁶ Nd/ ¹⁴⁴ Nd Ratio (for normalization)	0.7219	[5]
CHUR ¹⁴³ Nd/ ¹⁴⁴ Nd (present day)	~0.512638	[3]
CHUR ¹⁴⁷ Sm/ ¹⁴⁴ Nd (present day)	~0.1967	[3]
Depleted Mantle ¹⁴³ Nd/ ¹⁴⁴ Nd (present day)	~0.51315	[10]
Depleted Mantle ¹⁴⁷ Sm/ ¹⁴⁴ Nd (present day)	~0.2136	[10]

CHUR: Chondritic Uniform Reservoir, a model representing the primitive, undifferentiated Earth.

Experimental Protocols

The following is a generalized protocol for Sm-Nd isotopic analysis of geological samples. Specific details may vary between laboratories.

1. Sample Preparation and Dissolution

Methodological & Application





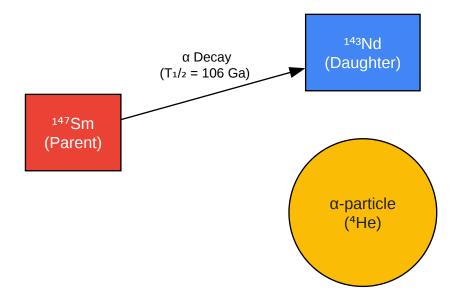
- Selection and Cleaning: Select fresh, unweathered rock or mineral samples. Clean the samples to remove any surface contamination.
- Crushing and Powdering: Crush the sample into small chips using a jaw crusher and then powder to a fine grain size (< 200 mesh) in a clean agate or ceramic mill.
- Weighing and Spiking: Accurately weigh an aliquot of the sample powder. For isotope dilution analysis, add a precisely calibrated amount of an isotopic tracer (a "spike") enriched in isotopes like ¹⁴⁹Sm and ¹⁵⁰Nd. This allows for the precise determination of Sm and Nd concentrations.
- Dissolution: Transfer the spiked powder to a clean Savillex® PFA vial. Add a mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids. Seal the vial and place it on a hotplate at ~120°C for several days until the sample is completely dissolved. Evaporate the acids and convert the sample to a chloride form using hydrochloric acid (HCl).
- 2. Chemical Separation (Ion Exchange Chromatography) The goal is to separate Sm and Nd from the bulk sample matrix and from each other, as isobaric interferences (e.g., ¹⁴⁴Sm on ¹⁴⁴Nd) must be eliminated.[11][12]
- Primary REE Separation: Load the dissolved sample onto a primary cation exchange column (e.g., using Dowex® AG50W-X8 resin). Elute the major elements with dilute HCI, then collect the Rare Earth Element (REE) fraction using a stronger concentration of HCI.
- Sm-Nd Separation: The collected REE fraction is then passed through a secondary column packed with a resin that has a high affinity for specific REEs (e.g., HDEHP-coated resin). A specific acid (e.g., dilute HCl) is used as an eluent, which separates the REEs from each other. Collect the separate, pure Sm and Nd fractions in clean vials.
- 3. Mass Spectrometry
- Instrumentation: High-precision isotope ratio measurements are performed using either a
 Thermal Ionization Mass Spectrometer (TIMS) or a Multi-Collector Inductively Coupled
 Plasma Mass Spectrometer (MC-ICP-MS).[5][11] TIMS is the traditional gold standard for
 Sm-Nd work, known for its high precision and stability.[13][14]



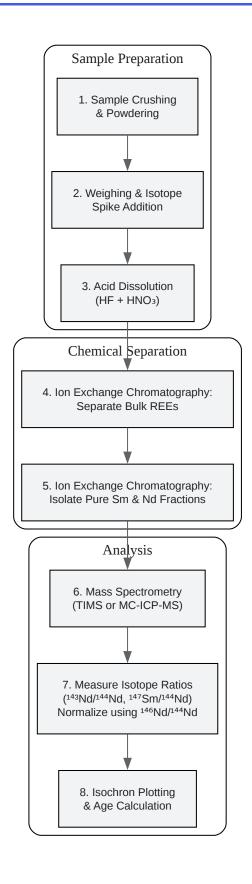
- Sample Loading (TIMS): Evaporate the purified Nd and Sm fractions. Redissolve the Nd fraction in a dilute acid and load it onto a previously degassed rhenium (Re) filament assembly. A similar procedure is followed for the Sm fraction.
- Analysis: Insert the filament assembly into the mass spectrometer's ion source. Under high
 vacuum, the filament is heated, causing the sample to ionize. The resulting ion beams are
 accelerated, separated by mass in a magnetic field, and measured simultaneously in
 multiple detectors (Faraday cups).
- Measurement and Correction: Measure the ion beams for all relevant isotopes (e.g., ¹⁴³Nd, ¹⁴⁴Nd, ¹⁴⁵Nd, ¹⁴⁶Nd). The instrument software uses the measured ¹⁴⁶Nd/¹⁴⁴Nd ratio to calculate and apply a correction for instrumental mass fractionation to the ¹⁴³Nd/¹⁴⁴Nd ratio.
 [5] The ¹⁴⁷Sm/¹⁴⁴Nd ratio is determined from the spiked Sm and Nd analyses.
- 4. Data Analysis: The Isochron Method
- Principle: To determine the age, several co-genetic samples (i.e., different minerals from the same rock or different whole-rock samples from the same igneous body) with varying Sm/Nd ratios are analyzed.
- Plotting: The data are plotted on an isochron diagram with ¹⁴⁷Sm/¹⁴⁴Nd on the x-axis and ¹⁴³Nd/¹⁴⁴Nd on the y-axis.[3]
- Age Calculation: If the samples form a closed system since crystallization, the data points will define a straight line (an isochron). The age (t) is calculated from the slope (m) of this line, where m = (eλt 1). The initial ¹⁴³Nd/¹⁴⁴Nd ratio of the system is given by the y-intercept of the isochron.[3]

Visualizations

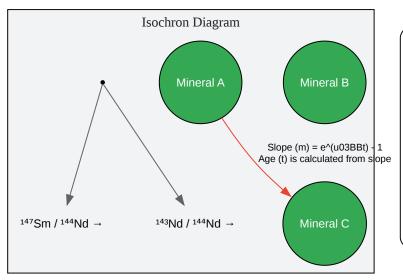












Interpretation

Y-Intercept =
Initial (143Nd/144Nd) ratio
at time of formation (t=0)

Slope of the line is proportional
to the age of the sample.

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